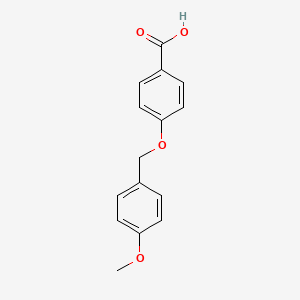

4-(4-Methoxybenzyloxy) benzoic acid

Description

Contextualization within Aromatic Ether Carboxylic Acids

Aromatic ether carboxylic acids are a class of organic compounds characterized by the presence of at least one aromatic ring, an ether group (-O-), and a carboxylic acid group (-COOH). This structural combination gives rise to a range of chemical and physical properties that are exploited in various applications. 4-(4-Methoxybenzyloxy)benzoic acid is a prime example of this class, where the ether oxygen bridges a benzoic acid and a p-methoxybenzyl group. The presence of two aromatic rings and the polar carboxylic acid and ether functionalities contribute to its distinct characteristics.

Historical Context and Early Synthetic Endeavors

Significance of 4-(4-Methoxybenzyloxy)benzoic Acid as a Chemical Intermediate

The significance of 4-(4-Methoxybenzyloxy)benzoic acid lies primarily in its role as a versatile chemical intermediate. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into more complex molecular architectures. Furthermore, the methoxybenzyl ether can act as a protecting group for the phenolic hydroxyl of 4-hydroxybenzoic acid, which can be cleaved under specific conditions to reveal the hydroxyl group for further reactions. This dual functionality makes it a valuable building block in multi-step organic syntheses. For instance, similar benzoic acid derivatives are utilized in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Overview of Current Academic Research Landscape

Current academic research involving 4-(4-Methoxybenzyloxy)benzoic acid and structurally related compounds spans several disciplines. In materials science, there is considerable interest in aromatic ether carboxylic acids for the development of liquid crystals and polymers. nih.govmdpi.com The rigid aromatic core and the potential for hydrogen bonding through the carboxylic acid group make these molecules suitable for creating ordered structures. nih.gov In medicinal chemistry, the core structure of 4-(4-Methoxybenzyloxy)benzoic acid is found in molecules being investigated for various therapeutic applications. For example, a derivative, 3β-(4-methoxybenzyloxy)pregn-5-en-20-one (AEF0117), has been studied as a modulator of the cannabinoid CB1 receptor. wikipedia.org Research also explores the synthesis of various benzoic acid derivatives as potent, orally active VLA-4 antagonists. nih.gov

Physicochemical and Spectroscopic Profile

Key Physicochemical Properties

The physicochemical properties of 4-(4-Methoxybenzyloxy)benzoic acid are crucial for its handling, purification, and application in various chemical reactions and materials. While specific experimental data for this exact compound is not compiled in a single source, the properties can be inferred from its constituent parts, 4-hydroxybenzoic acid and 4-methoxybenzyl alcohol, and from data on closely related compounds like 4-methoxybenzoic acid. wikipedia.orgchemicalbook.comsigmaaldrich.comsigmaaldrich.com

| Property | Value |

| Molecular Formula | C15H14O4 |

| Molecular Weight | 258.27 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Melting Point (°C) | Not specifically reported, but related compounds like 4-methoxybenzoic acid melt at 182-185 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point (°C) | Not specifically reported, but 4-methoxybenzoic acid boils at 275 °C chemicalbook.com |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol (B145695), ether, and chloroform, similar to 4-methoxybenzoic acid chemicalbook.comsigmaaldrich.com |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 4-(4-Methoxybenzyloxy)benzoic acid. While a complete set of spectra for this specific molecule is not publicly available, the expected spectroscopic features can be predicted based on its structure.

| Spectroscopy Type | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on both benzene (B151609) rings, a singlet for the methoxy (B1213986) group protons, a singlet for the benzylic methylene (B1212753) protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic carbon, and the methoxy carbon. |

| IR (Infrared) | A broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carboxylic acid, and bands corresponding to C-O stretching of the ether and methoxy groups, as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-6-2-11(3-7-13)10-19-14-8-4-12(5-9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDSYRTXXSXZLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462728 | |

| Record name | 4-(4-methoxybenzyloxy) benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62290-43-1 | |

| Record name | 4-(4-methoxybenzyloxy) benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Methodologies of 4 4 Methoxybenzyloxy Benzoic Acid

Established Synthetic Routes and Strategies for 4-(4-Methoxybenzyloxy)benzoic Acid

The construction of 4-(4-methoxybenzyloxy)benzoic acid can be achieved through several reliable synthetic routes, each with its own set of advantages and specific applications.

Williamson Ether Synthesis Approaches Utilizing Benzyl (B1604629) Halide Derivatives

A primary and widely employed method for the formation of the characteristic benzyl ether linkage in 4-(4-methoxybenzyloxy)benzoic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from a benzyl halide derivative by an alkoxide. In a typical procedure, a salt of 4-hydroxybenzoic acid (or its ester derivative) acts as the nucleophile, attacking the electrophilic carbon of a 4-methoxybenzyl halide, most commonly 4-methoxybenzyl chloride.

The reaction is generally carried out in the presence of a base, such as potassium carbonate, which deprotonates the phenolic hydroxyl group of the 4-hydroxybenzoate (B8730719) to generate the more nucleophilic phenoxide. A polar aprotic solvent like dimethylformamide (DMF) is often used to facilitate the reaction. The general scheme for this synthesis, starting from a 4-hydroxybenzoate ester, is depicted below:

General Reaction Scheme:

Methyl 4-hydroxybenzoate + 4-Methoxybenzyl chloride → Methyl 4-(4-methoxybenzyloxy)benzoate

A similar etherification has been reported for the synthesis of 1-benzyloxy-4-methoxy-benzene, where a phenoxide is reacted with benzyl chloride. chegg.com This highlights the general applicability of the Williamson ether synthesis for creating such ether linkages.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Methyl 4-hydroxybenzoate | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Methyl 4-(4-methoxybenzyloxy)benzoate |

Carboxylic Acid Formation via Ester Hydrolysis of Benzoate Precursors

The final step in many synthetic routes to 4-(4-methoxybenzyloxy)benzoic acid involves the hydrolysis of a corresponding ester precursor, such as methyl or ethyl 4-(4-methoxybenzyloxy)benzoate. This transformation is typically achieved through saponification, which involves heating the ester with a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and an organic solvent such as methanol (B129727) or ethanol (B145695). chemspider.com

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group (e.g., methoxide (B1231860) or ethoxide). A final acidification step with a strong acid, such as hydrochloric acid (HCl), is required to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid. chemspider.com

A detailed procedure for a similar hydrolysis of methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate to its corresponding carboxylic acid reported a high yield of 95% after heating under reflux with NaOH in aqueous methanol for 4 hours. chemspider.com

| Starting Material | Reagents | Reaction Conditions | Product |

| Methyl 4-(4-methoxybenzyloxy)benzoate | 1. NaOH, H₂O/Methanol | 1. Reflux | 4-(4-Methoxybenzyloxy)benzoic acid |

| 2. HCl | 2. Acidification |

Oxidative Pathways to the Carboxylic Acid Moiety

An alternative approach to forming the carboxylic acid group involves the oxidation of a precursor molecule containing a benzylic alcohol or aldehyde functional group. For instance, 4-(4-methoxybenzyloxy)benzyl alcohol could be oxidized to yield 4-(4-methoxybenzyloxy)benzoic acid. Various oxidizing agents can be employed for this transformation, ranging from traditional reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid to more modern and selective methods.

Recent research has focused on the development of greener and more efficient oxidation methods. For example, the oxidation of benzyl alcohols to carboxylic acids can be achieved using air or molecular oxygen as the oxidant, often in the presence of a catalyst. nih.gov Studies on the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) have been conducted using various catalytic systems. researchgate.net While this yields the aldehyde, further oxidation to the carboxylic acid is a well-established subsequent step. The use of ultrasound in conjunction with green oxidants like hydrogen peroxide and iron sulfate (B86663) has also been shown to increase the yield and selectivity of benzaldehyde (B42025) from benzyl alcohol, which could be a precursor in a two-step oxidation to the desired carboxylic acid. nih.gov

Multi-step Synthetic Sequences and Optimized Reaction Conditions

The development of microbial and enzymatic routes for the synthesis of 4-hydroxybenzoic acid and its derivatives represents an advanced multi-step approach. researchgate.netnih.govresearchgate.netnih.gov While not directly producing the target molecule, these bio-catalytic methods provide a sustainable platform for generating key precursors.

Mechanistic Investigations of Reactions Involving 4-(4-Methoxybenzyloxy)benzoic Acid and Its Analogs

Understanding the reaction mechanisms involving 4-(4-methoxybenzyloxy)benzoic acid and its structural components is crucial for predicting its reactivity and optimizing reaction conditions.

Nucleophilic Substitution Reactions in Benzylic Ether Systems

The benzylic ether linkage in 4-(4-methoxybenzyloxy)benzoic acid is susceptible to cleavage under certain conditions, typically involving nucleophilic substitution at the benzylic carbon. The p-methoxybenzyl (PMB) ether group is a common protecting group for alcohols in organic synthesis, and its cleavage (deprotection) has been extensively studied.

These deprotection reactions often proceed via nucleophilic attack on the benzylic carbon. The stability of the resulting p-methoxybenzyl cation intermediate plays a significant role in the facility of these reactions. Various reagents and conditions have been developed for the deprotection of PMB ethers, including the use of heterogeneous oxovanadium catalysts with a thiol nucleophile. nih.gov Mechanistic studies on the nucleophilic aromatic substitution of related nitrobenzofurazan ethers with aniline (B41778) have also provided insights into the step-wise nature of such substitution reactions, which often involve the formation of a Meisenheimer-like intermediate. researchgate.net The deprotection of PMB ethers can also be achieved using an electronically tuned nitroxyl (B88944) radical catalyst, which proceeds through the formation of an oxoammonium ion and subsequent hydride transfer from the PMB group. organic-chemistry.org

Epoxidation Reactions with Peroxyacids and Related Aromatic Systems

Epoxidation is a critical transformation in organic synthesis, often utilized to introduce an epoxide ring into a molecule. This reaction is particularly relevant when considering the synthesis of complex molecules where the epoxide can serve as a versatile intermediate.

Peroxycarboxylic acids (RCO₃H) are common reagents for the epoxidation of alkenes. libretexts.org The reaction proceeds through the electrophilic attack of the peroxyacid on the carbon-carbon double bond. libretexts.org This process is believed to be concerted, involving a transition state where the new C-O bonds are formed simultaneously as the O-O bond of the peroxyacid cleaves. libretexts.org This mechanism ensures a syn-stereoselective addition of the oxygen atom to the double bond. libretexts.org

While direct epoxidation of the aromatic rings of 4-(4-methoxybenzyloxy)benzoic acid is not a standard synthetic route for this specific compound, understanding epoxidation of related aromatic systems provides insight into potential side reactions or alternative functionalization strategies. The reactivity of an aromatic system towards epoxidation is significantly lower than that of a simple alkene due to the stability of the aromatic π-system. However, certain activated or polycyclic aromatic hydrocarbons can undergo epoxidation.

Enzyme-catalyzed epoxidations offer a green alternative to chemical methods. Lipases can catalyze the formation of peroxyacids in situ from carboxylic acids and hydrogen peroxide, which then act as the epoxidizing agent. researchgate.net Peroxygenases are another class of enzymes that can directly use molecular oxygen for epoxidation. researchgate.net For instance, a peroxygenase from Solanum lycopersicum has been shown to catalyze the epoxidation of various compounds. researchgate.net

The choice of oxidant and catalyst is crucial. While osmium tetroxide is a classic reagent for dihydroxylation (which can proceed via an epoxide-like intermediate), its toxicity has led to the development of catalytic systems using safer oxidizing agents like hydrogen peroxide. libretexts.org

Radical Coupling and Rearrangement Mechanisms in Synthesis of Related Compounds

The synthesis of diaryl ethers, a structural motif present in compounds related to 4-(4-methoxybenzyloxy)benzoic acid, can be achieved through various coupling reactions. While ionic mechanisms are common, radical pathways also play a significant role, particularly in certain modern synthetic methods.

Traditional methods for diaryl ether synthesis include the Ullmann condensation, which typically involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide at elevated temperatures. researchgate.netrsc.org While often depicted as an ionic process, evidence for radical mechanisms in copper-catalyzed cross-couplings has emerged. Some highly active copper(II) catalysts are proposed to operate through a mechanism involving the oxidative addition of the aryl halide to the Cu(II) center, forming a high-valent species with radical character on the ligand. researchgate.net

More recent developments in diaryl ether synthesis involve photoredox catalysis, often in combination with a transition metal catalyst like nickel. researchgate.net These reactions proceed under mild conditions and can tolerate a wide range of functional groups. In these systems, a photocatalyst absorbs light and initiates a single-electron transfer process, generating radical intermediates that then participate in the cross-coupling cycle.

The following table summarizes different catalytic systems used for the synthesis of diaryl ethers, a class of compounds structurally related to the target molecule.

| Catalyst System | Reactants | Conditions | Yield |

| Nano-CuO | Phenols, Aryl Halides | KOH, Room Temperature | Good to Excellent nih.gov |

| MWCNTs-Met/CuCl | Phenol, Aryl Halides | K₂CO₃, DMF | Good to Excellent nih.gov |

| Magnetic (γ-Fe₂O₃)-supported Copper Nanoparticles | Phenols, Aryl Iodides | Low catalyst loading | 87-99% nih.gov |

| NiCl₂(PPh₃)₂ | Heterocyclic Alcohols, Aryl Bromides | KHCO₃ | Good researchgate.net |

| Photoredox/NiBr₂(dtbpy) | Aryl Halides, Phenols | Mild Conditions | Good researchgate.net |

These radical-based methods offer alternative pathways to the more traditional nucleophilic aromatic substitution reactions and can sometimes provide complementary reactivity and selectivity.

Catalyst-Free Hydroboration of Carboxylic Acids

The reduction of carboxylic acids is a fundamental transformation in organic synthesis. While traditionally requiring strong reducing agents or harsh conditions, recent advancements have led to the development of milder, catalyst-free methods.

A notable development is the catalyst-free hydroboration of carboxylic acids using pinacolborane (HBpin). nih.govacs.orgrsc.org This method allows for the deoxygenative hydroboration of a wide range of carboxylic acids under mild, solvent-free conditions. nih.govacs.orgrsc.org The reaction typically proceeds at room temperature, although gentle heating can accelerate the process for less reactive substrates. acs.org

The general procedure involves mixing the carboxylic acid with a slight excess of pinacolborane and stirring the neat mixture for a period of 1 to 12 hours. nih.govacs.org The reaction is tolerant of various functional groups, including nitro and cyano groups. acs.org For instance, m-nitrobenzoic acid and p-cyanobenzoic acid can be hydroborated in high yields. acs.org

The proposed mechanism involves the stepwise reaction of the carboxylic acid with pinacolborane. rsc.org This catalyst-free approach is not only efficient but also aligns with the principles of green chemistry by avoiding the use of metal catalysts and organic solvents. rsc.org

Below is a table showcasing the yields of catalyst-free hydroboration for various benzoic acid derivatives.

| Substrate | Yield (%) | Conditions |

| Benzoic Acid | Quantitative | 1:3.3 molar ratio, neat, 6h, RT acs.org |

| m-Nitrobenzoic Acid | 98 | Neat, 12h, RT acs.org |

| p-Cyanobenzoic Acid | 81 | Neat, 12h, RT acs.org |

| 1-Naphthoic Acid | Full Conversion | Neat, 12h, RT acs.org |

| 6-Bromo-2-naphthoic acid | 99 | Neat, 12h, 60°C acs.org |

This methodology represents a significant advancement in the reduction of carboxylic acids, offering a practical and environmentally benign alternative to traditional methods.

Catalytic Systems and Their Influence on Synthesis

Application of Phase Transfer Catalysis in Etherification Reactions

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. researchgate.net This methodology is particularly well-suited for the etherification of phenols, a key step in the synthesis of compounds like 4-(4-methoxybenzyloxy)benzoic acid.

In a typical PTC etherification, the phenol is deprotonated by a base (e.g., NaOH) in the aqueous phase to form a phenoxide ion. researchgate.netphasetransfercatalysis.com The phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, then transports the phenoxide anion into the organic phase where it can react with an alkylating agent (e.g., an alkyl halide). researchgate.net

Polyethylene glycols (PEGs), especially those of low molecular weight like PEG400, have also been successfully used as phase transfer catalysts for the etherification of phenols. tandfonline.comtandfonline.com These reactions can often be carried out under solvent-free conditions, leading to high yields and purity of the desired aromatic ethers. tandfonline.comtandfonline.com The use of PTC can help to avoid the need for harsh aprotic solvents and can minimize side reactions such as C-alkylation. tandfonline.com

The efficiency of the PTC system can be influenced by several factors, including the nature of the catalyst, the base used, and the reaction conditions. For instance, in the etherification of bisphenols, the choice of base can significantly impact the selectivity for mono- versus di-etherification. tandfonline.com

Role of Lewis Acids and Brønsted Acids in Related Transformations

Both Lewis acids and Brønsted acids play crucial roles in a variety of organic transformations relevant to the synthesis of ethers and related structures.

Lewis acids , defined as electron-pair acceptors, can activate substrates in several ways. youtube.com In the context of ether synthesis, Lewis acids can be used to activate either the alcohol or the alkylating agent. For example, in Williamson-type ether syntheses, a Lewis acid can potentially activate the hydroxyl group of an alcohol, making it more susceptible to substitution. sciencemadness.org However, care must be taken as stabilizing the resulting alkoxide can decrease its nucleophilicity. sciencemadness.org Lewis acids are also widely used in the cleavage of ethers, where they coordinate to the ether oxygen, weakening the C-O bonds and facilitating nucleophilic attack. mdpi.com Various Lewis acids, including boron trichloride, palladium complexes, and lanthanide salts, have been employed for this purpose. mdpi.com

Brønsted acids , or proton donors, are fundamental catalysts in many reactions. nih.gov In electrophilic aromatic substitution, a Brønsted acid can generate a more potent electrophile. nih.gov They are also key in acid-catalyzed dehydration of alcohols to form ethers, although this is more common for symmetrical ethers from primary alcohols. researchgate.net The presence of water can lead to the formation of Brønsted acids from Lewis acids (e.g., AlCl₃), which can then participate in the reaction cascade. nih.gov

The interplay between Lewis and Brønsted acidity can be complex and highly influential on the reaction outcome. For instance, in certain cyclization reactions to form cyclic ethers, the combination of a Lewis acid and a Brønsted acid can be used to control the diastereoselectivity of the product. nih.gov

Impact of Various Catalysts on Reaction Selectivity and Yield

The selection of a catalyst is a critical parameter that can dramatically influence the selectivity and yield of a chemical reaction. In the synthesis of ethers, the catalyst can determine whether O-alkylation or C-alkylation occurs, the degree of conversion, and the formation of byproducts.

In the etherification of glycerol (B35011), for example, the choice between homogeneous and heterogeneous catalysts, as well as acidic and basic catalysts, leads to different product distributions. mdpi.commdpi.com Homogeneous basic catalysts tend to favor the formation of linear glycerol ethers, while homogeneous acidic catalysts often give higher conversions but may lead to more byproducts. mdpi.com Heterogeneous catalysts, such as zeolites, can offer high selectivity towards di- and tri-glycerol, and their activity and selectivity can be further tuned by the addition of weakly acidic salts. mdpi.com

The catalyst also plays a crucial role in controlling the selectivity of diaryl ether synthesis. In Ullmann-type couplings, the nature of the copper or palladium catalyst, as well as the ligands and base used, can have a profound impact on the reaction efficiency and the range of substrates that can be coupled. researchgate.net Nanocatalysts, with their high surface area, have emerged as highly efficient catalysts for C-O cross-coupling reactions, often allowing for milder reaction conditions and lower catalyst loadings. rsc.orgnih.gov

The following table illustrates the effect of different catalysts on the conversion and selectivity in the etherification of glycerol.

| Catalyst | Additive | Glycerol Conversion (%) | Diglycerol (DG) Yield (%) | Triglycerol (TG) Yield (%) |

| XZ-Na (Zeolite) | None | High | 51.4 | 21.9 mdpi.com |

| XZ-Na (Zeolite) | NaHSO₄ | Lowered | 54.1 | 21.3 mdpi.com |

| Ca₁.₆La₀.₄Al₀.₆O₃ | None | 96.3 | High | High sciepub.com |

Ultimately, the optimal catalyst for a specific transformation depends on a multitude of factors, including the specific substrates, desired product, and reaction conditions. Careful catalyst selection and optimization are key to achieving high yields and selectivities in the synthesis of 4-(4-methoxybenzyloxy)benzoic acid and related compounds.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(4-methoxybenzyloxy)benzoic acid is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum would include the absorptions associated with the carboxylic acid group. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak around 1700-1680 cm⁻¹.

The presence of the ether linkage (-C-O-C-) would be confirmed by strong C-O stretching bands. The aryl-alkyl ether linkage is expected to show an asymmetric stretching vibration around 1250 cm⁻¹ and a symmetric stretching vibration near 1040 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations for the para-substituted benzene (B151609) rings would appear in the 850-800 cm⁻¹ region. The stretching vibrations of the aromatic C=C bonds usually give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ range. The methyl group of the methoxy (B1213986) moiety will also present characteristic C-H stretching and bending vibrations.

Table 1: Predicted Infrared (IR) Absorption Bands for 4-(4-Methoxybenzyloxy)benzoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1680 |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | ~1250 |

| Aryl-Alkyl Ether | C-O-C Symmetric Stretch | ~1040 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aromatic Ring | C-H Out-of-plane Bend | 850-800 |

| Methoxy Group | C-H Stretch | 2950-2850 |

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-(4-methoxybenzyloxy)benzoic acid in a suitable solvent, such as ethanol or methanol, is expected to show absorption bands arising from the π → π* transitions of the aromatic rings.

The benzoic acid chromophore typically exhibits two primary absorption bands. The more intense band, corresponding to the E₂-band, is expected to appear around 230-250 nm. A second, less intense band, known as the B-band, which arises from a symmetry-forbidden transition in benzene, is anticipated in the region of 270-290 nm. The presence of the methoxy and benzyloxy substituents, which are auxochromes, is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensities (hyperchromic effect).

Solvatochromism, the change in the position, intensity, and shape of the UV-Vis absorption bands with a change in the polarity of the solvent, can provide insights into the nature of the electronic transitions and the solute-solvent interactions. For 4-(4-methoxybenzyloxy)benzoic acid, it is expected that the π → π* transitions would exhibit positive solvatochromism (a red shift with increasing solvent polarity) due to the stabilization of the more polar excited state in polar solvents. The extent of this shift can be studied by recording the spectra in a series of solvents with varying polarities, from nonpolar solvents like hexane (B92381) to polar protic solvents like ethanol.

Table 2: Expected UV-Vis Absorption Maxima for 4-(4-Methoxybenzyloxy)benzoic Acid

| Solvent (example) | λₘₐₓ₁ (nm) | λₘₐₓ₂ (nm) | Transition Type |

| Ethanol | ~240-250 | ~280-290 | π → π |

| Hexane | ~235-245 | ~275-285 | π → π |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

The dihedral angle between the two aromatic rings is a key conformational parameter. In 4-(benzyloxy)benzoic acid, this angle is approximately 39.76°. nih.gov A similar non-planar conformation is expected for 4-(4-methoxybenzyloxy)benzoic acid, influenced by the steric hindrance and electronic effects of the substituents. The ether linkage is likely to adopt an anti conformation. nih.gov The crystal packing would be further stabilized by weaker intermolecular interactions, such as C-H···O and π-π stacking interactions between the aromatic rings.

Table 3: Illustrative Crystallographic Data based on a Related Structure

| Parameter | Value (for 4-(benzyloxy)benzoic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.989 (3) |

| b (Å) | 5.3940 (11) |

| c (Å) | 15.655 (3) |

| β (°) | 108.01 (3) |

| V (ų) | 1123.0 (4) |

| Z | 4 |

| Hydrogen Bonding | O-H···O (dimer formation) |

Data for 4-(benzyloxy)benzoic acid, a structurally similar compound, is presented for illustrative purposes. nih.gov

Powder X-ray diffraction (PXRD) is a valuable technique for the identification and characterization of crystalline materials. The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific 2θ angles, which correspond to the d-spacings of the crystal lattice planes according to Bragg's Law.

A simulated powder pattern can be generated from the single-crystal X-ray diffraction data. The experimental PXRD pattern of a bulk sample of 4-(4-methoxybenzyloxy)benzoic acid should match this simulated pattern, confirming the phase purity of the material.

Furthermore, PXRD is crucial for the investigation of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a compound will exhibit distinct PXRD patterns due to their different crystal lattices. By analyzing the PXRD patterns of samples obtained under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates), the existence of any polymorphic forms of 4-(4-methoxybenzyloxy)benzoic acid can be identified.

Synthetic Methodologies

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.com In the context of synthesizing 4-(4-Methoxybenzyloxy)benzoic acid, this reaction would typically involve the deprotonation of the phenolic hydroxyl group of a 4-hydroxybenzoic acid ester with a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking 4-methoxybenzyl chloride or bromide in an S_N2 reaction to form the ether linkage. The ester group is subsequently hydrolyzed to yield the final carboxylic acid product.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the formation of the ether bond under milder conditions. nih.govnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov In this case, 4-hydroxybenzoic acid (or its ester) and 4-methoxybenzyl alcohol would be reacted in the presence of these reagents. The Mitsunobu reaction is known for its stereospecificity, although that is not a factor in this particular synthesis. nih.gov Recent advancements have focused on developing separation-friendly reagents to simplify the purification process. organic-chemistry.orgresearchgate.net

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). youtube.com For the synthesis of 4-(4-Methoxybenzyloxy)benzoic acid, PTC can be employed in the Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the 4-hydroxybenzoate (B8730719) anion from an aqueous or solid phase to the organic phase containing the 4-methoxybenzyl halide. youtube.comnih.gov This method can improve reaction rates and yields, and often allows for the use of less expensive reagents and simpler reaction conditions. google.com

Computational Chemistry and Theoretical Studies on 4 4 Methoxybenzyloxy Benzoic Acid

Molecular Docking Simulations of 4-(4-Methoxybenzyloxy)benzoic Acid Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of 4-(4-Methoxybenzyloxy)benzoic acid, might interact with a biological target, typically a protein or enzyme.

Research on related benzoic acid derivatives has shown their potential to interact with various biological targets. For instance, docking studies on benzoic acid derivatives have been conducted to evaluate their potential activity against the SARS-CoV-2 main protease, with some compounds showing promising binding affinities. nih.gov In these simulations, the carboxyl and methoxy (B1213986) groups, similar to those in 4-(4-Methoxybenzyloxy)benzoic acid, are often involved in forming crucial hydrogen bonds and hydrophobic interactions within the active site of the target protein. nih.govnih.gov

Derivatives have also been designed and docked against anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov In these studies, the benzoic acid core serves as a scaffold, with substituents designed to occupy specific hydrophobic pockets (p1 and p2) in the protein's BH3-binding groove. The carboxyl group typically forms essential hydrogen bonds with key residues, such as Arginine (Arg), anchoring the ligand in the binding site. nih.gov Similarly, novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives have been docked into the gp41 binding site of HIV-1, where electrostatic and hydrophobic interactions were found to be key determinants of binding. nih.gov

The general findings from these docking studies on analogous structures suggest that derivatives of 4-(4-Methoxybenzyloxy)benzoic acid could be promising candidates for targeted biological activity. The key interactions typically involve:

Hydrogen Bonding: The carboxylic acid group is a primary site for forming strong hydrogen bonds with amino acid residues like Arginine, Serine, and Glutamine in a receptor's active site. nih.govresearchgate.net

Hydrophobic Interactions: The benzyl (B1604629) and phenyl rings contribute to hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Phenylalanine. nih.gov

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

| Biological Target Class | Key Interacting Residues (Examples from related compounds) | Primary Interactions | Potential Application |

|---|---|---|---|

| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Cys, His, Met, Leu, Glu | Hydrogen bonds, Hydrophobic interactions | Antiviral |

| Anti-apoptotic Proteins (e.g., Mcl-1, Bfl-1) | Arg, Leu, Val, Phe, Met | Hydrogen bonds (esp. with Arg), Hydrophobic pocket binding | Anticancer |

| Viral Glycoproteins (e.g., HIV-1 gp41) | Not specified | Electrostatic interactions, Hydrophobic interactions, Hydrogen bonds | Antiviral |

| Voltage-gated Sodium Channels | Ser, Leu, Glu, Thr | Hydrogen bonds, Hydrophobic interactions | Local Anesthetic |

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(4-Methoxybenzyloxy)benzoic acid, DFT calculations are invaluable for optimizing its molecular geometry, predicting its vibrational spectra (FTIR and FT-Raman), and calculating its electronic properties, such as UV-Vis absorption spectra. vjst.vn

DFT studies on similar benzoic acid molecules have been performed using various functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve high accuracy. vjst.vnresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate excited-state properties, predicting the electronic transitions responsible for UV-Vis absorption peaks. vjst.vn For example, studies on other benzoic acids have correlated calculated absorption maxima with experimental data, often identifying the transitions as occurring from the highest occupied molecular orbital (HOMO) or HOMO-1 to the lowest unoccupied molecular orbital (LUMO) or LUMO+2. vjst.vn

| Calculated Property | Significance for 4-(4-Methoxybenzyloxy)benzoic acid | Typical DFT Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | Predicts theoretical FTIR and FT-Raman spectra for structural confirmation. | B3LYP/6-311++G(d,p) |

| Electronic Properties (HOMO/LUMO) | Determines the electronic band gap, reactivity, and kinetic stability. | B3LYP/6-311++G(d,p) |

| UV-Vis Absorption Spectra | Predicts electronic absorption wavelengths and corresponding orbital transitions. | TD-DFT/B3LYP |

Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity; a small gap suggests high reactivity, while a large gap indicates high stability. researchgate.netresearchgate.net

For 4-(4-Methoxybenzyloxy)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich methoxybenzyloxy group, which can donate electron density. Conversely, the LUMO is likely concentrated on the carboxylic acid and the adjacent phenyl ring, the electron-accepting portion of the molecule. This distribution helps predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net Analysis of related molecules shows that such calculations are crucial for understanding reaction mechanisms and designing molecules with specific electronic properties. nih.gov

| Parameter | Definition | Implication for Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Higher energy indicates greater electron-donating ability (nucleophilicity). youtube.com |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest energy electron-empty orbital. | Lower energy indicates greater electron-accepting ability (electrophilicity). youtube.com |

| ΔE (HOMO-LUMO Energy Gap) | ΔE = ELUMO - EHOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions, including hydrogen bonding. vjst.vnresearchgate.net

In an MEP map, different colors represent different values of the electrostatic potential.

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack (e.g., the carbonyl oxygen of the carboxylic acid).

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack (e.g., the acidic hydrogen of the carboxyl group).

Green: Regions of neutral potential.

For 4-(4-Methoxybenzyloxy)benzoic acid, an MEP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid and the methoxy group, highlighting their role as hydrogen bond acceptors. A high positive potential (blue) would be expected around the hydroxyl hydrogen of the carboxylic acid, identifying it as a primary hydrogen bond donor site. vjst.vn

Molecular Dynamics (MD) Simulations Applied to Crystal Growth Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In the context of materials science, MD simulations are applied to study crystallization processes, including the influence of solvents and additives on the final crystal morphology (shape). bohrium.comlu.lv

Quantitative Structure-Activity Relationship (QSAR) and In Silico Design Methodologies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. nih.gov These models are fundamental in medicinal chemistry for predicting the activity of newly designed molecules and for optimizing lead compounds.

For derivatives of benzoic acid, QSAR studies have been successfully developed for various biological activities, including antibacterial and enzyme inhibition. nih.govnih.gov These studies typically involve calculating a range of molecular descriptors:

Topological descriptors: Describe the connectivity and branching of the molecule.

Electronic descriptors: Include properties like partial charges and dipole moments.

Hydrophobic descriptors (e.g., LogP): Quantify the lipophilicity of the molecule.

Steric descriptors (e.g., molar refractivity): Relate to the size and shape of the molecule.

A QSAR model is built using statistical methods like multiple linear regression, which generates an equation correlating a selection of these descriptors with the observed biological activity. nih.gov For example, a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increased with higher hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov Such models provide a framework for the in silico design of new 4-(4-Methoxybenzyloxy)benzoic acid derivatives with potentially enhanced biological activity.

Derivatization and Functionalization Strategies of 4 4 Methoxybenzyloxy Benzoic Acid

Modifications at the Carboxylic Acid Functionality (e.g., Esterification, Amide Formation)

The carboxylic acid group is a primary site for derivatization, most commonly through esterification and amide bond formation. These reactions convert the acidic proton into a variety of functional groups, altering the molecule's polarity, reactivity, and steric profile.

Esterification: The conversion of 4-(4-Methoxybenzyloxy)benzoic acid to its corresponding esters is a fundamental transformation. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, are effective. iajpr.comlibretexts.org For example, reaction with ethanol (B145695) and concentrated H₂SO₄ yields ethyl 4-(4-methoxybenzyloxy)benzoate. The reaction is an equilibrium process, and using an excess of the alcohol or removing water can drive it towards the product. libretexts.org More advanced methods utilize supported catalysts, such as iron oxide nanoparticles, which can facilitate the reaction under solvent-free conditions and offer the advantage of being recoverable and reusable. nih.gov The choice of alcohol can be varied widely, from simple alkyl alcohols to more complex, sterically hindered, or functionalized alcohols, to generate a library of ester derivatives. nih.gov

Amide Formation: The synthesis of amides from 4-(4-Methoxybenzyloxy)benzoic acid involves its reaction with primary or secondary amines. youtube.com This transformation typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine. youtube.com Alternatively, direct coupling of the carboxylic acid and amine can be achieved using a variety of modern coupling agents. nih.govorganic-chemistry.org These methods often proceed under mild conditions and are tolerant of a wide range of functional groups on both the acid and amine partners. For instance, solvent-free procedures using methoxysilanes as coupling agents have been developed for the efficient synthesis of various amides. nih.gov

Table 1: Examples of Carboxylic Acid Derivatization

| Derivative Type | Reagents & Conditions | Resulting Functional Group |

|---|---|---|

| Ester | Ethanol, H₂SO₄ (catalyst), Reflux | -COOCH₂CH₃ |

| Ester | Methanol (B129727), FeNP@SBA-15 (catalyst), Reflux | -COOCH₃ |

Functionalization of the Methoxybenzyl Ether Moiety

The 4-methoxybenzyl (PMB) ether group in the title compound is not merely a passive component; it can be a site for strategic chemical manipulation. The most significant functionalization is its cleavage to reveal a phenolic hydroxyl group, a common strategy in multi-step synthesis where the PMB group is used as a protecting group. nih.gov

The cleavage of PMB ethers can be accomplished under various conditions, offering orthogonality to other protecting groups. nih.gov

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective for the selective cleavage of PMB ethers in the presence of other ether groups like benzyl (B1604629) ethers. nih.gov The reaction proceeds via the formation of a charge-transfer complex.

Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA), often in the presence of a scavenger like anisole, can cleave the PMB ether. nih.gov Milder acidic conditions, such as using a catalytic amount of HCl in hexafluoro-2-propanol (HFIP), have also been developed for chemoselective deprotection. universiteitleiden.nl

Other Reagents: Other conditions for PMB ether cleavage include the use of reagents like phosphorus oxychloride (POCl₃) in dichloroethane. nih.gov Furthermore, benzylic ethers, in general, can be cleaved oxidatively using oxoammonium salts, a reaction that proceeds via hydride transfer. organic-chemistry.org The rate of this reaction is sensitive to electronic effects, with electron-donating groups like methoxy (B1213986) accelerating the cleavage. organic-chemistry.org

This deprotection unmasks a phenol (B47542), which can then undergo further reactions such as O-alkylation, acylation, or be used in coupling reactions, thus providing a route to a different class of derivatives.

Introduction of Halogenated Substituents on the Aromatic Rings

The introduction of halogen atoms (F, Cl, Br, I) onto the two aromatic rings of 4-(4-Methoxybenzyloxy)benzoic acid can significantly alter its electronic and steric properties. Standard electrophilic aromatic substitution (EAS) methods are typically employed for this purpose. youtube.com

The directing effects of the existing substituents play a crucial role in determining the position of halogenation.

Benzoic Acid Ring: The carboxylic acid group is a deactivating, meta-directing group. Therefore, direct halogenation of this ring would be expected to occur at the positions meta to the carboxyl group (C3 and C5).

Methoxybenzyl Ring: The ether oxygen is a strongly activating, ortho, para-directing group. The methoxy group is also activating and ortho, para-directing. Halogenation of this ring is therefore highly likely to occur at the positions ortho to the ether linkage.

Catalytic systems, such as those using TEMPO derivatives, have been developed for the electrophilic halogenation of various aromatic compounds under mild conditions. nih.gov These methods can activate halenium reagents (Cl⁺, Br⁺, I⁺) for the substitution reaction. The choice of halogenating agent (e.g., N-bromosuccinimide for bromination, N-chlorosuccinimide for chlorination) and reaction conditions allows for controlled introduction of halogen substituents.

Synthesis and Exploration of Heterocyclic Analogs

4-(4-Methoxybenzyloxy)benzoic acid and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. The carboxylic acid functionality, in particular, is a useful handle for constructing fused ring systems.

Quinazolinones: One important class of heterocycles accessible from benzoic acid derivatives are quinazolinones. For example, 2-aminobenzoic acids can be converted into quinazolin-4(3H)-ones. nih.gov A synthetic route could involve the transformation of the starting benzoic acid into a 2-aminobenzoic acid derivative, which can then be cyclized with various reagents. One-pot methods using copper catalysts can synthesize 2-substituted quinazolinones from 2-bromobenzamides and aldehydes in DMSO. gaylordchemical.com Other strategies involve the reaction of anthranilic acids with orthoesters and ammonium (B1175870) acetate (B1210297) or the condensation of 2-aminobenzamides with aldehydes followed by oxidative dehydrogenation. tandfonline.comorganic-chemistry.org

Thiazoles: Thiazole (B1198619) rings can be constructed from appropriate precursors derived from the parent benzoic acid. The Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide, is a classic and reliable method. researchgate.net A potential synthetic pathway could involve converting the benzoic acid into a derivative containing a thioamide or an α-haloketone moiety, which would then be subjected to cyclization conditions. Numerous methods exist for synthesizing substituted thiazoles, including reactions using KSCN and bromine in acetic acid with aminobenzoates to form 2-aminobenzothiazoles. acs.organalis.com.my

The exploration of these and other heterocyclic systems, such as oxazoles and triazoles, starting from 4-(4-Methoxybenzyloxy)benzoic acid, opens up a vast chemical space for the development of new compounds. researchgate.netorganic-chemistry.org

Table 2: Potential Heterocyclic Analogs from Benzoic Acid Precursors

| Heterocycle | General Precursor | Key Synthetic Step |

|---|---|---|

| Quinazolinone | 2-Aminobenzoic acid derivative | Condensation with an amine/amide source and cyclization. gaylordchemical.comtandfonline.com |

| Thiazole | α-Haloketone and a thioamide | Hantzsch synthesis (cyclocondensation). researchgate.net |

| Benzothiazole | Aminobenzoate derivative | Cyclization with KSCN and Bromine. acs.org |

Supramolecular Assembly and Hydrogen Bonding Networks in Related Benzoic Acid Systems

Like other carboxylic acids, 4-(4-Methoxybenzyloxy)benzoic acid is expected to participate in strong intermolecular hydrogen bonding. The most common motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. rsc.org This dimerization is a robust feature of benzoic acids in the solid state and often persists in non-polar solvents. rsc.orgresearchgate.net

Studies on related p-alkoxybenzoic acids show that the length and conformation of the alkoxy chain have a significant impact on the molecular packing and can lead to the formation of liquid crystalline (mesomorphic) phases. researchgate.netnih.gov In these systems, molecules first form hydrogen-bonded dimers, which then self-assemble into higher-order structures, such as layers (smectic phases) or columns. nih.govtandfonline.com The segregation of the rigid, aromatic cores from the flexible, aliphatic chains is a key driving force for this self-assembly. While the methoxybenzyl group is not a simple linear alkyl chain, its size and conformational flexibility would similarly influence the packing of the molecules in the solid state, potentially leading to complex and interesting supramolecular architectures. nih.govacs.org

Advanced Applications in Materials Science and Polymer Chemistry Non Clinical

Utilization as Monomers in Non-Isocyanate Polyurethane (NIPU) Systems

Non-isocyanate polyurethanes (NIPUs) have emerged as a significant area of research in polymer chemistry, driven by the desire to move away from the use of toxic isocyanate monomers. capes.gov.brrsc.org The synthesis of NIPUs often involves the reaction of cyclic carbonates with amines to form hydroxyurethanes. rsc.orgresearchgate.netresearchgate.net Other routes include the use of imidazole-activated diols. digitellinc.com While various functionalized monomers are being explored for NIPU production, extensive searches of scientific databases and patent literature did not yield any specific studies on the utilization of 4-(4-Methoxybenzyloxy) benzoic acid or its derivatives as monomers in NIPU systems. The research in this field is broad, covering various precursors, but does not currently include this specific benzoic acid derivative. capes.gov.brresearchgate.netresearchgate.netdigitellinc.com

Role in Polyester (B1180765) Synthesis and Other Polymer Formulations

Polyesters are a major class of polymers with diverse applications. The inclusion of aromatic and ether linkages can impart desirable properties such as thermal stability and liquid crystallinity. Benzoic acid derivatives, more broadly, are known to be used in the formation of liquid crystalline materials through hydrogen bonding interactions. nih.gov For instance, n-alkanoyloxy benzoic acids have been synthesized and studied for their mesomorphic properties. nih.gov Additionally, processes for producing liquid crystalline polymers often utilize hydroxybenzoic acid derivatives. google.com However, there is no specific mention in the available literature of this compound being used in polyester synthesis or other polymer formulations.

Development of Specialty Chemicals and Functional Materials

The term "specialty chemicals" encompasses a broad range of compounds designed for specific functions. While the synthesis of various functional materials from benzoic acid derivatives has been explored, for example, in the context of creating materials with specific optical or biological properties, there is a lack of information on such developments using this compound. nih.gov For instance, a compound with a 4-methoxybenzyloxy group, 3β-(4-methoxybenzyloxy)pregn-5-en-20-one, has been investigated as a specialty chemical, but this molecule is a derivative of pregnenolone, not benzoic acid, and its applications are in a completely different domain. wikipedia.org

Crystallography and Solid State Chemistry of 4 4 Methoxybenzyloxy Benzoic Acid

Crystal Engineering Principles and Design Strategies for Aromatic Carboxylic Acids

Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. researchgate.net The fundamental concept is that crystals can be viewed as "supermolecules" assembled through predictable molecular recognition events known as supramolecular synthons. researchgate.net For aromatic carboxylic acids, the design strategies revolve around controlling the arrangement of molecules through strong and weak hydrogen bonds, as well as π-stacking interactions.

Key principles applicable to the design of crystalline 4-(4-Methoxybenzyloxy)benzoic acid include:

Supramolecular Synthons: The most robust and predictable interaction in carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds. researchgate.netresearchgate.net This R²₂(8) graph set descriptor is the primary synthon in the vast majority of carboxylic acid crystal structures. researchgate.net Design strategies often focus on building upon this reliable dimer motif, using weaker interactions to guide the three-dimensional architecture.

Co-crystallization: A powerful crystal engineering strategy involves co-crystallization with other molecules (co-formers) to introduce new intermolecular interactions and create novel solid forms. acs.orgsci-hub.box For instance, co-crystallizing a carboxylic acid with a pyridine-containing molecule can lead to the formation of a strong O-H···N hydrogen bond, disrupting the typical acid-acid dimer in favor of a new supramolecular heterosynthon. researchgate.netsci-hub.box The selection of pharmaceutically acceptable co-formers, such as other organic acids or amine salts, is a common approach to modify the physical properties of active pharmaceutical ingredients (APIs). acs.org

The molecular structure of 4-(4-Methoxybenzyloxy)benzoic acid, with its hydrogen-bond donor (carboxylic acid) and multiple acceptor sites (carbonyl oxygen, ether oxygen, methoxy (B1213986) oxygen), along with two aromatic rings, allows for a rich variety of potential intermolecular interactions that can be exploited in crystal design.

Polymorphism and Solid-State Phase Transitions in Benzoic Acid Derivatives

Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.com These different crystal structures, or polymorphs, arise from different arrangements or conformations of the molecules in the crystal lattice and can exhibit distinct physicochemical properties, including solubility, melting point, and stability. nih.govnih.gov Polymorphism is a common phenomenon among pharmaceutical compounds and is a critical consideration in drug development. mdpi.comnih.gov

For benzoic acid derivatives, polymorphism can be influenced by several factors:

Conformational Flexibility: Molecules with rotatable bonds can adopt different conformations, which can then pack into different crystal lattices, leading to conformational polymorphism. rsc.org The ether linkage in 4-(4-Methoxybenzyloxy)benzoic acid provides conformational flexibility, potentially allowing for the existence of multiple polymorphs.

Crystallization Conditions: The specific polymorph obtained can be highly sensitive to crystallization conditions such as the choice of solvent, rate of cooling or evaporation, temperature, and pressure. mdpi.comnih.gov

Solvent-Mediated Phase Transitions: In a solution, a less stable (metastable) polymorph can transform into a more stable form over time. mdpi.com This process is influenced by the solubility of each polymorph in the chosen solvent.

Solid-state phase transitions are transformations from one polymorphic form to another without passing through a liquid or gas phase. nih.govresearchgate.net These transitions can be initiated by changes in temperature or pressure. nih.gov The relationship between polymorphs can be described as either enantiotropic, where one form is more stable below a certain transition temperature and the other is more stable above it, or monotropic, where one form is always the most stable under all conditions. mdpi.com Differential Scanning Calorimetry (DSC) is a common technique used to study these transitions, which appear as endothermic or exothermic events. mdpi.com

| Term | Definition | Relevance to Benzoic Acid Derivatives |

| Polymorphism | The ability of a solid material to exist in multiple crystalline forms. mdpi.com | Common in organic molecules; different polymorphs can have different physical properties like solubility and stability. nih.gov |

| Conformational Polymorphism | Polymorphism arising from the existence of different molecular conformations in the crystal lattice. rsc.org | The flexible ether linkage in 4-(4-Methoxybenzyloxy)benzoic acid could lead to this phenomenon. |

| Enantiotropic System | A system where different polymorphs have a reversible transition point at a specific temperature and pressure. mdpi.com | The relative stability of polymorphs changes with temperature. |

| Monotropic System | A system where one polymorph is always the most stable, and any other polymorphs are metastable. | A metastable form will irreversibly convert to the stable form. |

| Solid-State Phase Transition | The transformation from one crystal structure to another in the solid state, often induced by heat or pressure. researchgate.net | Can be studied using techniques like DSC and PXRD to understand the thermodynamic relationship between forms. mdpi.comnih.gov |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Carboxylic Acid Dimers)

The crystal structure of an organic molecule is the result of a balance of attractive and repulsive intermolecular forces. In aromatic carboxylic acids, a hierarchy of interactions determines the final packing arrangement.

Carboxylic Acid Dimers: The most dominant packing motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxyl groups. researchgate.netresearchgate.netrsc.org This robust interaction is observed in the vast majority of benzoic acid derivatives, including the closely related compound 4-(benzyloxy)benzoic acid. nih.gov This dimerization creates a stable, planar six-membered ring system.

Other Hydrogen Bonds: While the O-H···O dimer is primary, weaker C-H···O interactions also play a crucial role in stabilizing the three-dimensional network. nih.gov In 4-(4-Methoxybenzyloxy)benzoic acid, the aromatic C-H groups can act as donors, while the carbonyl, ether, and methoxy oxygen atoms can act as acceptors for these hydrogen bonds, linking the primary dimer units into sheets or chains.

π-Interactions: Aromatic rings contribute significantly to crystal packing through π-π stacking and C-H···π interactions. researchgate.netnih.gov The two phenyl rings in 4-(4-Methoxybenzyloxy)benzoic acid can interact with rings of adjacent molecules. These interactions, though weaker than hydrogen bonds, are highly directional and are critical in organizing the molecules into a stable, densely packed structure. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) will depend on the need to balance electrostatic and dispersive forces. researchgate.net

| Interaction Type | Description | Potential Role in 4-(4-Methoxybenzyloxy)benzoic acid |

| O-H···O Hydrogen Bond | Strong, directional interaction between the carboxylic acid hydroxyl group (donor) and the carbonyl oxygen (acceptor). | Forms the primary and highly predictable centrosymmetric dimer motif. researchgate.netnih.gov |

| C-H···O Hydrogen Bond | Weaker interaction between an activated C-H group (e.g., aromatic) and an oxygen atom. | Links the primary dimer units into a 3D network, utilizing the ether and methoxy oxygens as additional acceptors. nih.gov |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Stabilizes the packing of the aromatic moieties of the molecule. researchgate.net |

| C-H···π Interaction | Interaction between a C-H bond and the face of an aromatic ring. | Provides additional stability and directionality to the crystal packing. nih.gov |

Influence of Solvents on Crystal Morphology and Growth Kinetics

The solvent from which a compound is crystallized plays a critical role in determining the final crystal habit (morphology) and can even influence the polymorphic form that is produced. rsc.orgacs.org The crystal morphology is defined by the relative growth rates of different crystal faces; faces that grow slowly become the most prominent in the final crystal shape. mdpi.com

Solvents influence crystal growth through several mechanisms:

Solute-Solvent Interactions: The interaction between solvent molecules and specific crystal faces can inhibit or promote growth on those faces. mdpi.com3ds.com For example, a polar solvent might strongly adsorb to a crystal face that exposes polar functional groups, thereby slowing the growth of that face. For benzoic acid, it has been observed that an increase in solvent polarity tends to decrease the aspect ratio of the crystals. rsc.orgresearchgate.net

Solubility: The solubility of the compound in the solvent affects the level of supersaturation that can be achieved, which is the driving force for crystallization. nih.gov Different solvents will have different solubilities for a given compound, impacting nucleation and growth kinetics.

Solvent Structure: The size and shape of solvent molecules can also play a role. rsc.org Bulky solvent molecules may have a different inhibitory effect on crystal growth compared to smaller molecules.

Studies on benzoic acid have shown a clear correlation between solvent properties and crystal morphology. rsc.orgrsc.org For instance, crystallization from apolar solvents can produce more needle-like or elongated crystals, while polar solvents may yield more plate-like or isometric crystals. nih.gov This is because the solvent molecules interact differently with the hydrophobic (phenyl ring) and hydrophilic (carboxylic acid) parts of the benzoic acid molecule exposed on different crystal faces. rsc.org Given the structure of 4-(4-Methoxybenzyloxy)benzoic acid, with both nonpolar aromatic regions and multiple polar ether and acid groups, a similar strong dependence of crystal morphology on solvent choice is expected.

| Solvent Property | Effect on Crystal Growth | Example with Benzoic Acid Derivatives |

| Polarity | Affects the interaction strength with different crystal faces, altering their relative growth rates. mdpi.com | Increasing solvent polarity generally decreases the aspect ratio of benzoic acid crystals, making them less needle-like. rsc.orgresearchgate.net |

| Hydrogen Bonding Capacity | Solvents that are strong hydrogen bond donors or acceptors can compete with the solute's own hydrogen bonding motifs. | Can influence the formation of specific synthons at the crystal-solution interface, potentially leading to different polymorphs. acs.org |

| Molecular Size/Shape | Can sterically hinder the attachment of solute molecules to growing crystal faces. rsc.org | The molecular size of solvents has been proposed as a factor that influences changes in the aspect ratio of benzoic acid crystals. rsc.org |

Natural Occurrence and Biosynthetic Considerations

Isolation and Characterization of 4-(4-Methoxybenzyloxy)benzoic Acid from Natural Sources

A thorough review of scientific literature indicates that 4-(4-Methoxybenzyloxy)benzoic acid has not been reported as a naturally occurring compound isolated from plant, fungal, or microbial sources. While numerous benzoic acid derivatives are well-known natural products, this specific ether-linked benzoic acid has not been identified in extracts of natural origin.

Scientific investigations into the chemical constituents of various organisms have led to the isolation and characterization of structurally related compounds. For instance, p-methoxybenzoic acid (anisic acid) has been isolated from plants such as Capparis spinosa. tu-braunschweig.de Similarly, vanillic acid (4-hydroxy-3-methoxybenzoic acid) is another common natural benzoic acid derivative. google.com However, the defining feature of 4-(4-Methoxybenzyloxy)benzoic acid, the benzyl (B1604629) ether linkage to a second methoxylated aromatic ring, has not been documented as a structural motif in any published reports on natural product isolation for this specific molecule.

The characterization of compounds from natural sources typically involves a series of steps including extraction, fractionation, and purification, followed by structure elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. To date, no such data has been published for 4-(4-Methoxybenzyloxy)benzoic acid originating from a natural source.

Postulated Biosynthetic Pathways and Precursor Relationships

Given that 4-(4-Methoxybenzyloxy)benzoic acid has not been identified as a natural product, there are no established or postulated biosynthetic pathways for its formation in living organisms. The biosynthesis of natural compounds is typically investigated after their isolation and characterization.

In a broader context, the biosynthesis of benzoic acids in nature generally proceeds through two primary routes: the shikimate pathway and the phenylpropanoid pathway. bldpharm.com

Shikimate Pathway: In some organisms, benzoic acids can be formed more directly from intermediates of the shikimate pathway, such as isochorismate or chorismate.

Phenylpropanoid Pathway: More commonly, benzoic acids are derived from the amino acid L-phenylalanine via the phenylpropanoid pathway. bldpharm.com This pathway involves the deamination of L-phenylalanine to cinnamic acid, which then undergoes a series of enzymatic reactions, including side-chain degradation, to yield benzoic acid and its various hydroxylated and methoxylated derivatives. bldpharm.com

The formation of an ether linkage, such as the benzyloxy group in 4-(4-Methoxybenzyloxy)benzoic acid, would likely involve a subsequent enzymatic step. This would theoretically entail the reaction of a p-hydroxybenzoic acid derivative with a p-methoxybenzyl alcohol derivative, catalyzed by a specific transferase enzyme. However, without the compound being found in nature, this remains a purely hypothetical consideration.

The precursors for such a hypothetical pathway would likely be derived from the shikimate and phenylpropanoid pathways. The benzoic acid moiety could originate from p-hydroxybenzoic acid, and the p-methoxybenzyl alcohol portion could also be synthesized from intermediates of the same general metabolic routes.

It is important to reiterate that this is a theoretical discussion based on known biochemical reactions. There is currently no experimental evidence to suggest that any organism synthesizes 4-(4-Methoxybenzyloxy)benzoic acid.

Future Research Directions and Emerging Trends

Innovations in Green Synthetic Chemistry for 4-(4-Methoxybenzyloxy)benzoic Acid Production

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes, and the synthesis of 4-(4-Methoxybenzyloxy)benzoic acid is no exception. Future research is focused on developing environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach involves the use of biocatalysis. The microbial synthesis of benzoic acid derivatives, such as 4-hydroxybenzoic acid, from renewable feedstocks has been demonstrated as a viable and eco-friendly alternative to traditional chemical methods. nih.gov This whole-cell biocatalysis operates under mild conditions, avoiding the need for high temperatures, pressures, and toxic catalysts. nih.gov Future work could adapt these multi-enzyme cascades for the high-yield production of 4-(4-Methoxybenzyloxy)benzoic acid, potentially starting from lignin-based platform chemicals. rsc.org Lignin, a major component of biomass, is a rich source of aromatic compounds, and its valorization into fine chemicals like benzoic acid derivatives is a key area of green chemistry research. rsc.org

Another avenue of innovation lies in the development of novel catalytic systems for key reaction steps. For instance, a patented process describes the manufacture of 4-methoxybenzoic acid from herbal anethole, a naturally occurring compound, through ozonolysis followed by oxidation with an alkaline hydrogen peroxide solution. google.com This method offers a greener alternative to traditional oxidation methods. Furthermore, research into heterogeneous catalysts, such as tungstophosphoric acid supported on MCM-41, for Friedel-Crafts acylation reactions showcases the potential for developing reusable and highly efficient catalysts for the synthesis of related compounds, which could be adapted for the production of 4-(4-Methoxybenzyloxy)benzoic acid. researchgate.net The principles of green chemistry, including the use of greener solvents like water, one-pot synthesis, and multicomponent reactions, are expected to be increasingly implemented in the synthesis of this and other valuable chemical compounds. nih.govnih.gov

| Green Synthesis Approach | Key Features | Potential Advantages |

| Biocatalysis | Utilizes whole-cell systems or isolated enzymes. | Use of renewable feedstocks, mild reaction conditions, reduced waste, high selectivity. |

| Herbal Precursors | Employs naturally derived starting materials like anethole. | Renewable sourcing, potentially simpler synthetic routes. |

| Heterogeneous Catalysis | Involves solid catalysts that are easily separated from the reaction mixture. | Catalyst reusability, reduced waste, and simplified product purification. |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Increased efficiency, reduced solvent use, and less waste generation. |

Rational Design of Advanced Functional Materials Utilizing 4-(4-Methoxybenzyloxy)benzoic Acid Scaffolds

The unique molecular structure of 4-(4-Methoxybenzyloxy)benzoic acid, with its rigid aromatic core and potential for hydrogen bonding, makes it an excellent scaffold for the rational design of advanced functional materials. A significant area of future research is its application in liquid crystals. Benzoic acid derivatives are well-established building blocks for liquid crystals due to their ability to form ordered structures through intermolecular hydrogen bonding. nih.govspectrumchemical.com

The thermotropic liquid crystalline behavior of materials is highly dependent on their molecular structure. By systematically modifying the structure of 4-(4-Methoxybenzyloxy)benzoic acid, for example, by altering the length of alkoxy chains or introducing different substituent groups, researchers can fine-tune the mesomorphic properties of the resulting materials. nih.gov This allows for the creation of liquid crystals with specific transition temperatures, phases (e.g., nematic, smectic), and optical properties, making them suitable for a wide range of applications in displays, sensors, and optical modulators. nih.gov

Beyond liquid crystals, the principles of rational design can be applied to develop other functional materials. For instance, incorporating the 4-(4-Methoxybenzyloxy)benzoic acid moiety into polymers could lead to materials with enhanced thermal stability, specific optical properties, or liquid crystalline polymer characteristics. The ability to form hydrogen-bonded networks can also be exploited in the design of supramolecular assemblies and functional gels. Future research will likely focus on creating novel materials where the specific chemical features of the 4-(4-Methoxybenzyloxy)benzoic acid scaffold are leveraged to achieve desired macroscopic properties and functionalities.

| Material Type | Design Principle | Potential Applications |

| Liquid Crystals | Modification of molecular structure to control mesophase behavior and transition temperatures. | Displays, optical switches, sensors. |

| Functional Polymers | Incorporation of the benzoic acid moiety into polymer backbones or as side chains. | High-performance plastics, optical films, stimuli-responsive materials. |